molecular formula C17H15ClN4O2 B2718312 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide CAS No. 865287-25-8

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide

Cat. No.: B2718312
CAS No.: 865287-25-8
M. Wt: 342.78
InChI Key: HJJSKOZCACIANW-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.78. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide has shown promising results in cancer research. A study found that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The compounds were found to be more effective than the reference drug etoposide in some cases, indicating their potential as effective anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimycobacterial Activity

This compound has also been explored for its antimycobacterial properties. One study synthesized and screened a series of derivatives for their activity against Mycobacterium tuberculosis. The research highlighted a specific derivative, which emerged as a leading molecule with promising antimycobacterial activity, demonstrating the compound's potential in developing new antitubercular drugs (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Antibacterial and Antioxidant Activities

Further research into the derivatives of this compound revealed notable antibacterial and antioxidant activities. Studies on specific derivatives have shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, suggesting their possible use in treating bacterial infections and oxidative stress-related disorders (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Polyamide and Poly(amide-imide) Applications

The presence of the 1,3,4-oxadiazole ring in certain polymers, such as polyamides and poly(amide-imide)s, has been studied. These polymers, containing the oxadiazole ring, exhibited high thermal stability and fluorescence in the blue region, indicating potential applications in materials science, especially in the development of high-performance polymers with unique optical properties (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

Antimicrobial Evaluation

A study focused on the synthesis of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene) derivatives of this compound, which were screened for their in vitro antibacterial and antifungal activities. Several synthesized compounds showed significant potency against various microorganisms, indicating their potential as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Mechanism of Action

Target of Action

It is known that the compound has been tested against three mycobacterium tuberculosis cell lines , suggesting that its targets may be proteins or enzymes essential for the growth and survival of these bacteria.

Mode of Action

The exact mode of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is currently under investigation . The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially disrupting their normal function.

Result of Action

The result of the action of This compound is the inhibition of Mycobacterium tuberculosis cell growth . This suggests that the compound may have potential as a novel antitubercular agent.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-22(2)14-9-5-11(6-10-14)15(23)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJSKOZCACIANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.